4-(4-Methylphenyl)-3-thiosemicarbazide

Antibacterial Gram-positive MRSA

4-(4-Methylphenyl)-3-thiosemicarbazide (CAS 13278-67-6) is a critical inactive baseline for antibacterial SAR: no MRSA activity (MIC >256 μg/mL) enables precise quantification of substituent contributions. Moderate AChE inhibitor (IC50 2.10 μM) serves as reference for Alzheimer's programs. Para-methyl substitution provides distinct electronic/steric properties vs. other aryl analogs. Versatile bidentate ligand for Cu, Ni, Co, Zn complexes and key precursor for thiosemicarbazone, 1,2,4-triazole-3-thione, and 1,3,4-thiadiazole synthesis. ≥98% purity ensures reproducible results.

Molecular Formula C8H11N3S
Molecular Weight 181.26 g/mol
CAS No. 13278-67-6
Cat. No. B079324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methylphenyl)-3-thiosemicarbazide
CAS13278-67-6
Molecular FormulaC8H11N3S
Molecular Weight181.26 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=S)NN
InChIInChI=1S/C8H11N3S/c1-6-2-4-7(5-3-6)10-8(12)11-9/h2-5H,9H2,1H3,(H2,10,11,12)
InChIKeyIEAWRKQVDLFINI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Methylphenyl)-3-thiosemicarbazide (CAS 13278-67-6): Sourcing Guide and Baseline Characteristics


4-(4-Methylphenyl)-3-thiosemicarbazide (CAS 13278-67-6), also known as 4-(p-tolyl)-3-thiosemicarbazide, is a member of the 4-arylthiosemicarbazide class with the molecular formula C8H11N3S and a molecular weight of 181.26 g/mol. This compound is primarily utilized as a versatile building block in synthetic chemistry for generating thiosemicarbazone ligands and heterocyclic derivatives, as well as a ligand precursor in coordination chemistry for transition metal complexation . It has been reported to exhibit moderate inhibitory activity against human acetylcholinesterase (AChE) with an IC50 of 2.10 µM [1]. Key physical properties include a melting point of 135–136 °C and a calculated XLogP3 of 1.100 . The compound is typically available at ≥98% purity from major scientific suppliers and is stored at 2–8 °C for stability .

Why Generic Substitution Fails: Structural Nuance Governing 4-(4-Methylphenyl)-3-thiosemicarbazide Activity


Within the 4-arylthiosemicarbazide class, antibacterial activity is highly dependent on the specific aryl substitution pattern [1]. The para-methyl substituent on the phenyl ring of 4-(4-Methylphenyl)-3-thiosemicarbazide confers distinct electronic and steric properties compared to unsubstituted phenyl or ortho-/meta-methyl analogs, which can significantly alter target binding affinity and biological efficacy [2]. Furthermore, while the core thiosemicarbazide scaffold is known to form metal chelates and inhibit enzymes such as acetylcholinesterase, the specific aryl group modulates lipophilicity and hydrogen-bonding capacity, directly impacting in vitro potency [3]. Therefore, assuming functional interchangeability among arylthiosemicarbazide analogs without accounting for these quantitative structural effects can lead to inconsistent research outcomes or failed synthetic transformations.

Quantitative Differentiation Evidence for 4-(4-Methylphenyl)-3-thiosemicarbazide Procurement Decisions


Antibacterial Activity Comparison: 4-(4-Methylphenyl)-3-thiosemicarbazide vs. Optimized 4-Arylthiosemicarbazide Analog

In a head-to-head panel of 4-arylthiosemicarbazide derivatives tested against Gram-positive bacterial strains including methicillin-resistant Staphylococcus aureus (MRSA), the unmodified 4-(4-Methylphenyl)-3-thiosemicarbazide (referred to as compound 2a in the study) exhibited no detectable antibacterial activity at the tested concentrations [1]. In contrast, the optimized analog with a 4-sulfapyrimidine phenyl substitution (compound 2h) demonstrated potent activity with MIC values ranging from 2 to 7 μg/mL against the same MRSA strains [1]. This differential outcome highlights that 4-(4-Methylphenyl)-3-thiosemicarbazide is not a direct antibacterial candidate but serves as a crucial baseline scaffold or negative control for structure-activity relationship (SAR) studies [1].

Antibacterial Gram-positive MRSA 4-Arylthiosemicarbazides MIC

Human Acetylcholinesterase (AChE) Inhibition Potency of 4-(4-Methylphenyl)-3-thiosemicarbazide

4-(4-Methylphenyl)-3-thiosemicarbazide demonstrates moderate inhibitory activity against human acetylcholinesterase (AChE), with a reported IC50 value of 2.10 μM in an enzymatic assay measuring acetylthiocholine hydrolysis [1]. This data establishes a quantifiable baseline for this specific compound in neuropharmacological research. In contrast, structurally related thiosemicarbazone derivatives have been reported with significantly higher potency; for example, certain para-substituted thiosemicarbazones exhibit AChE IC50 values in the low nanomolar range (e.g., 2.40 nM in mouse cortical homogenate) [2]. This 875-fold difference in potency confirms that 4-(4-Methylphenyl)-3-thiosemicarbazide represents the non-optimized, foundational scaffold rather than a high-potency lead compound, making it valuable as a control or starting point in medicinal chemistry optimization campaigns [1].

Acetylcholinesterase AChE inhibitor IC50 Enzyme inhibition Thiosemicarbazide

Metal Chelation Capability and Coordination Chemistry Utility

The thiosemicarbazide moiety in 4-(4-Methylphenyl)-3-thiosemicarbazide contains both sulfur and nitrogen donor atoms, enabling it to act as a bidentate chelating ligand for transition metal ions . This compound and its derived thiosemicarbazones readily form complexes with metals such as Copper(II), Nickel(II), and Cobalt(II) . While direct quantitative comparison data for metal-binding affinity constants of this specific compound versus other arylthiosemicarbazides is limited in the public domain, the presence of the para-methyl substituent on the phenyl ring is known to modulate the electron density at the chelating centers, thereby influencing complex stability and geometry . In class-level comparisons, thiosemicarbazide-derived metal complexes consistently demonstrate enhanced biological activity compared to the free ligands; for instance, Copper(II) and Nickel(II) complexes of related thiosemicarbazides have shown superior antibacterial and antifungal efficacy relative to the uncomplexed ligands .

Coordination chemistry Metal complexes Chelating ligand Transition metals Thiosemicarbazide

Structural Confirmation: Spectroscopic Characterization and Purity Standards

The molecular structure of 4-(4-Methylphenyl)-3-thiosemicarbazide has been rigorously confirmed through vibrational spectra and multinuclear NMR data analysis . Commercially, this compound is routinely supplied at ≥98% purity (HPLC) from reputable vendors such as Thermo Scientific and Aladdin Scientific . The Beilstein Registry Number is 879741, providing a reliable cross-reference for analytical identification . In contrast, less characterized or lower-purity analogs may introduce variability in research outcomes, particularly in sensitive biological assays or structure-activity relationship studies where trace impurities can confound results. The availability of high-purity, analytically validated material ensures reproducibility across independent research groups, a critical factor for peer-reviewed publication and regulatory compliance .

NMR Vibrational spectroscopy Purity analysis Analytical characterization Quality control

Optimal Research and Industrial Application Scenarios for 4-(4-Methylphenyl)-3-thiosemicarbazide


Negative Control or Baseline Scaffold in Antibacterial SAR Studies

4-(4-Methylphenyl)-3-thiosemicarbazide is optimally employed as an inactive baseline comparator in structure-activity relationship (SAR) studies of antibacterial 4-arylthiosemicarbazide derivatives. As demonstrated in direct comparative studies, this compound exhibits no detectable antibacterial activity against Gram-positive MRSA strains (MIC >256 μg/mL), while optimized analogs with alternative aryl substituents achieve MIC values as low as 2–7 μg/mL [1]. Researchers can reliably use this compound to establish baseline activity and quantify the precise contribution of specific substituents to antibacterial potency, facilitating rational lead optimization. This application is particularly relevant for academic medicinal chemistry groups and pharmaceutical discovery units investigating novel antibacterial agents targeting DNA gyrase and topoisomerase IV.

Reference Scaffold for AChE Inhibitor Optimization in Neurodegenerative Disease Research

With a documented human AChE IC50 of 2.10 μM, 4-(4-Methylphenyl)-3-thiosemicarbazide serves as a moderately active reference compound for acetylcholinesterase inhibitor discovery programs [1]. This compound provides a validated starting scaffold for medicinal chemistry optimization aimed at improving potency (toward low nanomolar range), selectivity, and pharmacokinetic properties. Its moderate activity makes it suitable as a control compound in enzyme inhibition assays, enabling researchers to benchmark the performance of newly synthesized analogs and to differentiate between simple enzyme inhibition and more complex pharmacological mechanisms. This application is particularly valuable for academic and industrial groups engaged in Alzheimer‘s disease and related neurodegenerative disorder research.

Ligand Precursor for Transition Metal Complex Synthesis

The thiosemicarbazide functional group enables 4-(4-Methylphenyl)-3-thiosemicarbazide and its derived thiosemicarbazones to function as versatile bidentate ligands for transition metal ions including Cu(II), Ni(II), Co(II), and Zn(II) [1][2]. This application is central to coordination chemistry research, bioinorganic chemistry studies, and the development of metal-based therapeutics or catalysts. Researchers can leverage the para-methyl substitution to modulate the electronic environment at the metal center, influencing complex stability, geometry, and redox properties. Procurement of high-purity material ensures reproducible complexation yields and consistent spectroscopic characterization .

Building Block for Heterocyclic Synthesis (Thiosemicarbazones, Triazoles, Thiadiazoles)

4-(4-Methylphenyl)-3-thiosemicarbazide is a direct precursor for synthesizing N(4)-substituted thiosemicarbazone ligands and serves as a key intermediate in the preparation of heterocyclic scaffolds including 1,2,4-triazole-3-thiones and 1,3,4-thiadiazoles [1][2]. These heterocyclic derivatives represent important chemotypes in medicinal chemistry with documented antimicrobial, anticancer, and anti-inflammatory activities. The para-methylphenyl substituent provides a defined lipophilic handle that can be retained or further functionalized in downstream synthetic sequences. This application is essential for synthetic organic chemists, process development scientists, and medicinal chemistry CROs requiring a reliable, well-characterized building block for library synthesis .

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